molecular formula C16H14N4O B14877931 3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol

3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B14877931
M. Wt: 278.31 g/mol
InChI Key: BRFXDHCTSXMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylamine with phenylhydrazine in the presence of a suitable catalyst, followed by cyclization with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactor systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

3-(4-methylanilino)-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H14N4O/c1-11-7-9-13(10-8-11)17-16-18-15(21)14(19-20-16)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,20,21)

InChI Key

BRFXDHCTSXMYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.